

# Comprehensive Application Notes and Protocols for Cycloxydim Residue Analysis

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**Compound Focus:** cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

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## Residue Definitions and Regulatory Context

The definition of pesticide residues is crucial for both **dietary risk assessment** and **regulatory monitoring and enforcement**. For cycloxydim, these definitions have been standardized in recent EU legislation [1].

- **Enforcement Residue Definition:** According to Commission Regulation (EC) 2023/173, the enforcement residue definition is '**Cycloxydim including degradation and reaction products which can be determined as 3-(3-thianyl)glutaric acid S-dioxide (BH 517-TGSO<sub>2</sub>) and/or 3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide (BH 517-5-OH-TGSO<sub>2</sub>) or derivatives thereof, calculated in total as cycloxydim**' [1].
- **Risk Assessment Residue Definition:** The residue definition for dietary risk assessment is identical in scope to the enforcement definition, ensuring consistency between monitoring and consumer safety evaluations [1].

This common-moiety based definition accounts for the rapid metabolism of the parent compound in plants, where cycloxydim itself is often detected only in trace amounts shortly after application [1].

## Metabolic Pathway and Rationale for Residue Definition

Understanding the metabolic fate of cycloxydim is fundamental to applying the correct residue definition.

## Metabolic Pathway in Plants

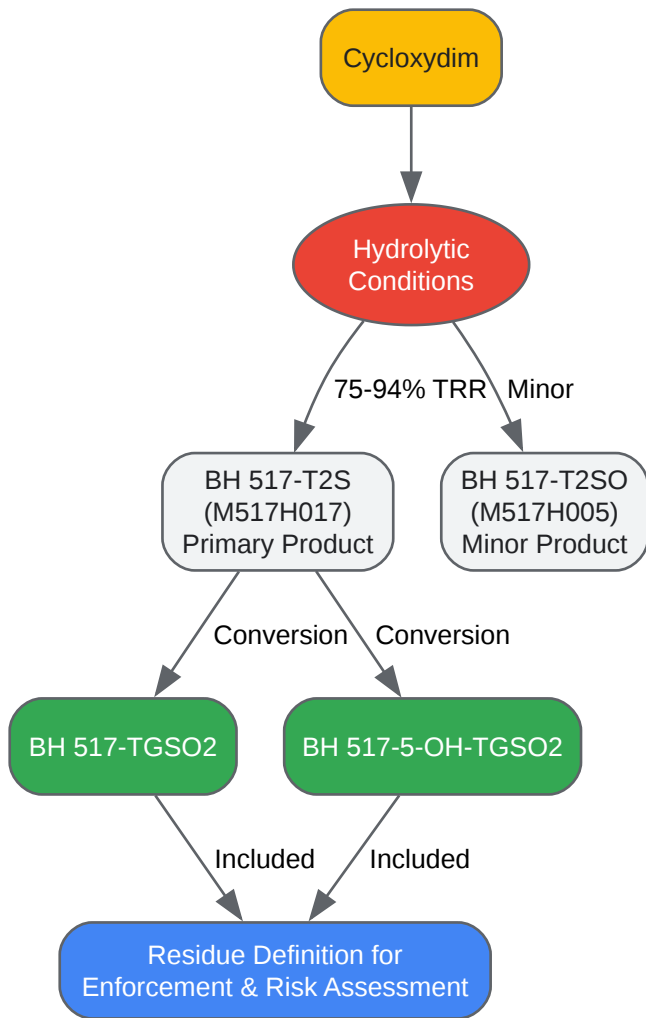
Table 1: Key Metabolites of Cycloxydim in Plants.

Metabolite Code	Chemical Name	Significance
BH 517-TGSO2	3-(3-thianyl)glutaric acid S-dioxide	A major metabolite included in the residue definition [1].
BH 517-5-OH-TGSO2	3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide	A major metabolite included in the residue definition [1].
BH 517-T2S (M517H017)	Oxazol metabolite	A primary degradation product formed under hydrolytic conditions, accounting for 75–94% of the total radioactive residue (TRR) [1].
BH 517-T2SO (M517H005)	Sulfoxide of BH 517-T2S	A minor degradation product also covered by common moiety methods [1].

Studies show that following foliar application, cycloxydim is **rapidly and intensively metabolized** in plants. The parent compound is rarely detected except in trace amounts immediately after application. The metabolism involves oxidation and hydrolytic degradation, leading to the metabolites listed in Table 1 [1] [2]. The residue definition based on the common moiety (BH 517-TGSO2 and BH 517-5-OH-TGSO2) effectively captures the toxicologically relevant residues across different crop groups.

## Pathway Visualization

The following diagram illustrates the metabolic pathway of cycloxydim in plants, highlighting the key compounds included in the residue definition:



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Figure 1: Metabolic Pathway of Cycloxydim in Plants. The residue definition encompasses key metabolites formed through hydrolysis and subsequent conversion.

## Analytical Methods for Enforcement

Robust analytical methods are required to enforce the composite residue definition for cycloxydim.

### Core Analytical Technique

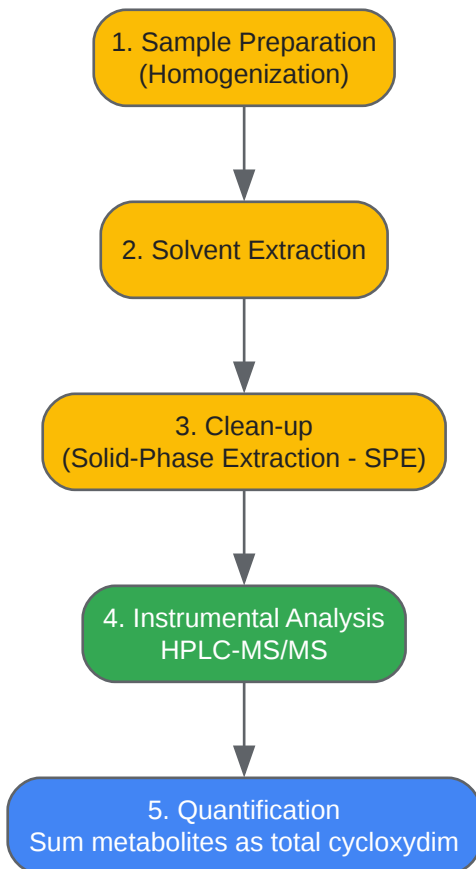
- **Primary Technique: High-Performance Liquid Chromatography (HPLC)** coupled with tandem mass spectrometry (MS/MS) is the standard technique for quantifying residues according to the

enforcement definition [1] [2].

- **Method Principle:** These are **common moiety methods**. They are designed to detect and quantify the defined metabolites (BH 517-TGSO<sub>2</sub> and BH 517-5-OH-TGSO<sub>2</sub>), which are measured collectively and calculated as total cycloxydim [1].
- **Performance:**
  - **Limit of Quantification (LOQ):** The methods are validated to enable reliable quantification at or above **0.05 mg/kg** to **0.12 mg/kg** in various crops [1] [2].

## Detailed Analytical Protocol

The following workflow outlines the standard procedure for determining cycloxydim residues in agricultural commodities:



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Figure 2: Experimental Workflow for Cycloxydim Residue Analysis.

### Step-by-Step Protocol:

- **Sample Preparation:**

- Homogenize a representative sample of the commodity (e.g., fruit, grain, root).
- For particulate matter, gentle surface rinsing or adhesive lifts can be used to isolate debris without altering its chemistry [3].

- **Extraction:**

- For organic residues like cycloxydim metabolites, use solvent extraction (e.g., with acetonitrile or a methanol/water mixture) to dissolve the target analytes [3].
- Combine with techniques like solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences [3].

- **Instrumental Analysis - HPLC-MS/MS:**

- **Chromatography:** Use a reversed-phase C18 column. The mobile phase is typically a gradient of water and methanol (or acetonitrile), often modified with buffers like ammonium formate or acetate to improve ionization and peak shape.
- **Mass Spectrometry:** Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor ions for each metabolite and monitoring their characteristic product ions.
  - **Example for BH 517-TGSO2:** Monitor the transition  $m/z$  [precursor]  $\rightarrow$   $m/z$  [product].
  - **Example for BH 517-5-OH-TGSO2:** Monitor the transition  $m/z$  [precursor]  $\rightarrow$   $m/z$  [product].
- **Verification:** Use at least two MRM transitions per analyte to ensure reliable identification and avoid false positives [3].

- **Quantification:**

- Prepare calibration standards of the definitive metabolites (BH 517-TGSO2 and BH 517-5-OH-TGSO2).
- Quantify the levels of each metabolite detected in the sample and sum them, expressing the total result as cycloxydim equivalents.

## Method Validation and Quality Control

To ensure data accuracy and reproducibility, the analytical method must be rigorously validated.

- **Key Validation Parameters:**

- **Limits of Detection (LOD) and Quantification (LOQ):** Establish using spiked samples to confirm the lowest reliably measurable level [3]. For cycloxydim, the LOQ is typically 0.05-0.12 mg/kg [1] [2].
- **Accuracy and Precision:** Evaluate recovery percentages and repeatability at multiple concentration levels [3].
- **Matrix Effects:** Compare results from pure standard solutions versus extracts from the sample matrix (e.g., apple, maize) to understand how the matrix may suppress or enhance the analytical signal [3].
- **Use of Internal Standards:** Apply isotope-labelled internal standards (e.g., deuterated versions of the metabolites) to correct for variability during sample preparation and analysis [3].

## Toxicological Reference Values and Consumer Risk Assessment

The toxicological profile of cycloxydim provides the basis for safety evaluations.

Table 2: Toxicological Reference Values for Cycloxydim.

Endpoint	Value	Basis
Acceptable Daily Intake (ADI)	0.07 mg/kg body weight per day	Established in the EU pesticide peer review under Directive 91/414/EEC [1] [2].
Acute Reference Dose (ARfD)	2 mg/kg body weight	Established in the EU pesticide peer review under Directive 91/414/EEC [1] [2].

- **Risk Assessment Conclusion:** EFSA has consistently concluded that the short-term and long-term intake of cycloxydim residues from its authorized uses, adhering to Good Agricultural Practice (GAP), is **unlikely to present a risk to consumer health**. The highest estimated long-term dietary intake accounted for a maximum of 80% of the ADI, and the contributions from the crops assessed in recent applications were very low (<2% of the ADI) [1] [2].
- **Metabolite Toxicity:** The metabolites included in the residue definition are not of higher toxicity than the parent active substance, supporting the use of the common moiety approach for risk assessment [1].

## Updated Maximum Residue Levels (MRLs)

The following table summarizes recent changes to EU MRLs for cycloxydim based on the residue definitions and analytical methods described above.

Table 3: Recent Modifications to EU MRLs for Cycloxydim [1].

Commodity	Existing EU MRL (mg/kg)	Proposed EU MRL (mg/kg)	Justification
Pome fruits	0.09	0.4	Sufficient residue trial data supported the increase.
Peas (with pods)	2	9	Sufficient residue trial data supported the increase.
Maize/Corn	0.2	0.3	Sufficient residue trial data supported the increase.
Sugar beet roots	0.2	0.3	Sufficient residue trial data supported the increase.
Strawberries [2]	3	4	Data supported a raise for outdoor use in northern Europe (NEU).
Apricots, Peaches, Sheep Milk	Existing MRLs	No change	Data indicated existing MRLs were sufficient.

## Key Considerations for Researchers

- Representativeness of Residue Definition:** The current EUs definition is considered representative for a wide range of crops because it was established based on metabolism studies conducted in multiple crop categories (root crops, cereals/grass, and pulses/oilseeds), which demonstrated a comparable metabolic pathway [1] [4].
- Ongoing Reviews:** Note that the peer review for the renewal of approval of cycloxydim in the EU was ongoing as of the 2024 EFSA opinion. Conclusions on MRLs might need reconsideration based on the final outcome of that review [1].

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